molecular formula C6H5O3S- B1194179 Benzenesulfonate CAS No. 3198-32-1

Benzenesulfonate

Cat. No. B1194179
CAS RN: 3198-32-1
M. Wt: 157.17 g/mol
InChI Key: SRSXLGNVWSONIS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04016165

Procedure details

In the manner given in Example 1, 7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine can be reacted with 2-oxopropyl benzenesulfonate to give 7-bromo-2-[(2-hydroxy-1-methylethylidene) hydrazino]-5-phenyl-3H-1,4-benzodiazepine, benzenesulfonate (ester).
Name
7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-oxopropyl benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([NH:12][NH2:13])[CH2:9][N:8]=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1.[C:21]1([S:27]([O:30][CH2:31][C:32](=O)[CH3:33])(=[O:29])=[O:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([NH:12][N:13]=[C:32]([CH3:33])[CH2:31][OH:30])[CH2:9][N:8]=[C:7]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:6]=2[CH:20]=1.[C:21]1([S:27]([O-:30])(=[O:29])=[O:28])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1

Inputs

Step One
Name
7-bromo-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC2=C(C(=NCC(=N2)NN)C2=CC=CC=C2)C1
Step Two
Name
2-oxopropyl benzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)OCC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(C(=NCC(=N2)NN=C(CO)C)C2=CC=CC=C2)C1
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.